molecular formula C13H12FN3O3 B6386003 (2,4)-Dihydroxy-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyrimidine CAS No. 1261943-98-9

(2,4)-Dihydroxy-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyrimidine

Cat. No.: B6386003
CAS No.: 1261943-98-9
M. Wt: 277.25 g/mol
InChI Key: HVEOXQKGAUWYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4)-Dihydroxy-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyrimidine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its pyrimidine ring structure, which is substituted with hydroxyl groups at positions 2 and 4, and a 4-(ethylcarbamoyl)-3-fluorophenyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of Hydroxyl Groups: The hydroxyl groups at positions 2 and 4 can be introduced through selective hydroxylation reactions using appropriate oxidizing agents.

    Substitution with Ethylcarbamoyl and Fluorophenyl Groups: The 4-(ethylcarbamoyl)-3-fluorophenyl group can be introduced through nucleophilic substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2,4)-Dihydroxy-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethylcarbamoyl and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(2,4)-Dihydroxy-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting their function or expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4)-Dihydroxy-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyrimidine is unique due to its specific substitution pattern and potential applications across various fields. Its combination of hydroxyl, ethylcarbamoyl, and fluorophenyl groups provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-(2,4-dioxo-1H-pyrimidin-5-yl)-N-ethyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c1-2-15-11(18)8-4-3-7(5-10(8)14)9-6-16-13(20)17-12(9)19/h3-6H,2H2,1H3,(H,15,18)(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEOXQKGAUWYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.